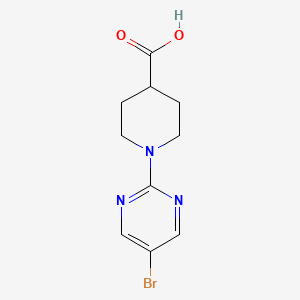

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCDUFJDLOFCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933659 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-04-7, 799283-92-4 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid

An In-depth Technical Guide: Physicochemical Properties of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug design, enabling the optimization of critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This guide provides a detailed examination of the structural, ionization, lipophilic, and solubility characteristics of this compound. It combines available literature data with detailed, field-proven experimental protocols for the determination of key parameters such as pKa, logD, and aqueous solubility, offering a robust framework for its evaluation in a drug discovery context.

Introduction and Molecular Profile

This compound (CAS No: 799283-92-4) is a bifunctional molecule incorporating a substituted pyrimidine ring and a piperidine carboxylic acid moiety.[2] This structural arrangement provides a versatile scaffold for creating molecules with specific three-dimensional geometries to interact with biological targets. The characterization of its fundamental physicochemical properties is a critical first step in the drug discovery cascade, as these parameters profoundly influence a compound's behavior in biological systems, from formulation and administration to target engagement and clearance.[3]

Chemical Structure

The molecule's structure is foundational to its properties. The 5-bromopyrimidine group provides a key hydrogen bond acceptor and potential for halogen bonding, while the piperidine-4-carboxylic acid portion offers a rigid aliphatic core with both a hydrogen bond donor and acceptor in the carboxylic acid group.

Figure 1: Chemical structure of this compound.

Core Physicochemical Profile

A summary of the key identifying and physical properties is presented below. It is noteworthy that while some data is available from chemical suppliers, experimental values for several crucial drug-like properties are not published and must be determined empirically.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 799283-92-4 | [2][4] |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [2][5] |

| Molecular Weight | 286.13 g/mol | [2][6] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | 164 - 166 °C | [1] |

| Boiling Point | Decomposes before boiling (predicted) | N/A |

| Predicted XlogP | 1.4 | [7] |

| Experimental pKa | Not available in literature | N/A |

| Experimental Solubility | Not available in literature | N/A |

Ionization and Acid-Base Properties (pKa)

Theoretical Considerations & Scientific Rationale

The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH.[8][9] This, in turn, profoundly impacts solubility, cell membrane permeability, and target binding.[3] this compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups:

-

Acidic Group: The carboxylic acid (-COOH) will lose a proton to become a carboxylate (-COO⁻) at basic pH. Its pKa is expected to be in the range of 3-5.

-

Basic Groups: The piperidine nitrogen and the two pyrimidine nitrogens are potential proton acceptors. The piperidine nitrogen is a typical secondary amine, while the pyrimidine nitrogens are less basic due to the electron-withdrawing nature of the aromatic ring. Determining the pKa values for these groups is essential for predicting the molecule's charge at physiological pH (~7.4).

The combination of experimental and computational approaches provides the most reliable ionization profiles.[8][10]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its accuracy and direct measurement of protonation events.[11]

Objective: To determine the pKa value(s) of this compound by monitoring pH changes upon addition of a titrant.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or precision burette

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

Degassed, deionized water

-

Potassium Chloride (KCl) for maintaining ionic strength

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.

-

Acidic Titration: If the compound is in its salt form, or to determine basic pKa's, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

-

Basic Titration: To determine the acidic pKa, titrate the initial solution (or the solution from the end of the acid titration) with standardized 0.1 M NaOH, again using small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the titration curve).[11] For multiple pKa's, specialized software can be used to calculate the values from the derivative of the titration curve.

Figure 2: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP / logD)

Theoretical Considerations & Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[12] It is commonly expressed as:

-

logP: The partition coefficient of the neutral species between octanol and water.

-

logD: The distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH.

For an ionizable compound like the topic molecule, logD is the more physiologically relevant parameter.[13] The predicted XlogP of 1.4 suggests moderate lipophilicity for the neutral form, but the actual distribution at pH 7.4 will depend on the pKa values.[7] An ideal logD for oral absorption is often cited as being between 1 and 3.[12]

Experimental Protocol: HPLC-Based logD Determination

While the shake-flask method is the traditional gold standard, it is labor-intensive.[14][15] High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative for determining logD, requiring minimal compound.[13][14]

Objective: To determine the logD₇.₄ of the compound by correlating its retention time on a reverse-phase HPLC column with that of known standards.

Materials:

-

HPLC system with UV detector

-

Reverse-phase C18 column

-

Aqueous buffer (e.g., phosphate buffer) adjusted to pH 7.4

-

Organic mobile phase (e.g., Acetonitrile or Methanol)

-

A set of 5-7 calibration standards with known logD₇.₄ values spanning a range (e.g., -1 to 5).

-

Test compound dissolved in DMSO or mobile phase.

Methodology:

-

Calibration Curve: Inject each standard compound onto the HPLC system using an isocratic mobile phase composition (e.g., 50:50 Acetonitrile:pH 7.4 buffer). Record the retention time (t_R) for each standard.

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).

-

Plot Calibration: Plot log(k') versus the known logD₇.₄ values of the standards. Perform a linear regression to obtain a calibration equation (y = mx + c).

-

Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its retention time (t_R) and calculate its log(k').

-

logD Calculation: Use the calibration equation to calculate the logD₇.₄ of the test compound from its log(k') value.

Figure 3: Workflow for HPLC-based logD determination.

Aqueous Solubility

Theoretical Considerations & Scientific Rationale

Aqueous solubility is a critical factor for oral absorption and achieving sufficient concentration for in vivo efficacy.[16][17] Poor solubility can be a major hurdle in drug development. For discovery compounds, a kinetic solubility measurement is often used as a high-throughput initial screen, with a common goal being >60 µg/mL.[16][17]

-

Kinetic Solubility: Measures the concentration of a compound in solution after precipitating from a DMSO stock solution into an aqueous buffer. It reflects the conditions often found in high-throughput screening assays.[18]

-

Thermodynamic Solubility: The true equilibrium solubility of the solid form of the compound in a solvent. It is more time-consuming to measure but is considered the gold standard.[19]

Experimental Protocol: Kinetic Solubility by Direct UV Quantitation

This method is rapid, requires small amounts of compound, and is amenable to a 96-well plate format, making it ideal for a drug discovery setting.[16][18]

Objective: To measure the kinetic solubility of the compound in a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

-

Test compound as a 10 mM stock in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plate (e.g., 0.45 µm PVDF)

-

96-well UV-transparent collection plate

-

UV/Vis plate reader

-

Multichannel pipette or automated liquid handler

Methodology:

-

Standard Curve: Prepare a set of standards by diluting the 10 mM DMSO stock into a 50:50 Acetonitrile:Water mixture to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Sample Preparation: Add a small volume of the 10 mM DMSO stock (e.g., 2 µL) to a larger volume of PBS pH 7.4 (e.g., 198 µL) in a standard 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Shake the plate at room temperature for 1-2 hours to allow precipitation to reach a pseudo-equilibrium.

-

Filtration: Transfer the solutions to the 96-well filter plate and centrifuge or apply a vacuum to collect the filtrate in the UV-transparent collection plate. This step removes any precipitated compound.

-

Quantitation: Measure the UV absorbance of the standards and the filtrate samples at the compound's λ_max.

-

Calculation: Plot the absorbance of the standards versus their concentration to generate a calibration curve. Use the absorbance of the sample filtrate to determine its concentration (i.e., the kinetic solubility) from this curve.

Figure 4: Workflow for kinetic solubility assay.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure.

-

Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] The corresponding pictogram is GHS07 (Exclamation Mark).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20][21]

-

Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[20]

Conclusion

This compound presents a physicochemical profile characteristic of a versatile drug discovery building block. Its moderate predicted lipophilicity, coupled with its amphoteric nature, suggests that its properties will be highly dependent on pH. The empirical determination of its pKa, logD, and aqueous solubility using the protocols outlined in this guide is essential for any research program utilizing this scaffold. This data will directly inform structure-activity relationship (SAR) studies, guide the design of analogs with improved ADME characteristics, and enable the development of suitable formulations for preclinical evaluation.

References

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Donde, Y. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.

- A2B Chem. (n.d.). 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. A2B Chem.

- Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Sigma-Aldrich.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- Popa, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility.

- Popa, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect.

- Popa, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Chemsrc. (2022). methyl 1-(5-bromopyrimidin-2-yl)

- van der Meulen, F., & de Jong, G. J. (2010).

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting.

- Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc.

- ChemicalBook. (n.d.). 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis. ChemicalBook.

- Duan, L., et al. (2023).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- AAPPTec. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET for 4-Methylpiperidine. Thermo Fisher Scientific.

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). This compound. PubChem.

- PubChemLite. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. PubChemLite.

- Apollo Scientific. (n.d.).

- Benchchem. (n.d.). This compound. Benchchem.

- PubChemLite. (n.d.). This compound. PubChemLite.

- Labsolu. (n.d.). This compound. Labsolu.

- BLD Pharmatech. (2026). SAFETY DATA SHEET tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.

- Benchchem. (n.d.). 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride. Benchchem.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- PubChem. (n.d.). 5-Bromonicotinic acid. PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. This compound | 799283-92-4 [m.chemicalbook.com]

- 5. This compound | C10H12BrN3O2 | CID 2761041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. PubChemLite - this compound (C10H12BrN3O2) [pubchemlite.lcsb.uni.lu]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. ijirss.com [ijirss.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. longdom.org [longdom.org]

- 15. acdlabs.com [acdlabs.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. pharmatutor.org [pharmatutor.org]

- 19. researchgate.net [researchgate.net]

- 20. peptide.com [peptide.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectral Analysis of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and provide a framework for the characterization of similar complex organic molecules.

Introduction

This compound is a compound of significant interest in medicinal chemistry, often utilized as a building block in the synthesis of kinase inhibitors and other bioactive molecules.[1] Its structure combines a brominated pyrimidine ring with a piperidine-4-carboxylic acid moiety, presenting a unique set of spectroscopic characteristics.[1][2][3] Accurate structural confirmation is paramount for its application in drug discovery and development, necessitating a thorough analysis of its spectral properties. This guide will walk through the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data, explaining the rationale behind the expected spectral features.

Molecular Structure and Predicted Spectral Data

The structural integrity of this compound can be unequivocally confirmed through a combination of NMR and MS techniques.[1] Below is a summary of the predicted and observed physicochemical properties and the core spectral data that will be discussed in detail.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1][2][3] |

| Molecular Weight | 286.13 g/mol | [1] |

| CAS Number | 799283-92-4 | [1] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 164-166°C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are essential for assigning the specific protons and carbons in the pyrimidine and piperidine rings.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine-H | ~8.5 | Singlet (s) | 2H | The two protons on the pyrimidine ring are in a highly deshielded environment due to the electronegativity of the adjacent nitrogen atoms and the bromine atom. They are expected to appear as a singlet due to their chemical equivalence. |

| Piperidine-H (axial, C2, C6) | ~4.0 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom connected to the electron-withdrawing pyrimidine ring, causing a downfield shift. |

| Piperidine-H (equatorial, C2, C6) | ~3.0 | Multiplet (m) | 2H | These protons are also adjacent to the nitrogen but are typically found slightly more upfield than their axial counterparts. |

| Piperidine-H (C4) | ~2.6 | Multiplet (m) | 1H | This proton is alpha to the carboxylic acid group, leading to a moderate downfield shift. |

| Piperidine-H (C3, C5) | 1.8 - 2.2 | Multiplet (m) | 4H | These methylene protons on the piperidine ring are in a more shielded environment and are expected to show complex splitting patterns due to coupling with neighboring protons. |

| Carboxylic Acid-H | >12.0 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that can be exchanged with D₂O. |

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion.[6]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous assignments.[5][7]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | ~175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Pyrimidine-C (C2) | ~160 | This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift. |

| Pyrimidine-C (C4, C6) | ~158 | These carbons are adjacent to nitrogen atoms within the aromatic ring. |

| Pyrimidine-C (C5) | ~105 | The carbon atom bonded to the bromine atom is expected to be shifted upfield relative to the other pyrimidine carbons due to the heavy atom effect of bromine. |

| Piperidine-C (C2, C6) | ~45 | These carbons are adjacent to the nitrogen atom. |

| Piperidine-C (C4) | ~40 | The carbon bearing the carboxylic acid group. |

| Piperidine-C (C3, C5) | ~28 | The methylene carbons of the piperidine ring are in a more shielded, aliphatic environment. |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[8]

High-Resolution Mass Spectrometry (HRMS)

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The protonated molecule, [M+H]⁺, would be observed. Due to the presence of a bromine atom, a characteristic isotopic pattern will be visible, with two peaks of nearly equal intensity at M and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9]

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 286.0189 | 288.0169 |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[9][10]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

Tandem MS (MS/MS): To further confirm the structure, perform tandem mass spectrometry on the isolated [M+H]⁺ ion. This will induce fragmentation and provide valuable structural information.[9]

Predicted Fragmentation Pathway

The fragmentation of protonated this compound in tandem MS is expected to proceed through several characteristic pathways.[11][12]

Caption: Predicted MS/MS fragmentation of this compound.

-

Loss of Water (-18 Da): The carboxylic acid group can readily lose a molecule of water, especially if the protonation occurs on the carboxylic acid oxygen.

-

Loss of the Carboxyl Radical (-45 Da): Cleavage of the bond between the piperidine ring and the carboxylic acid group can result in the loss of a carboxyl radical.

-

Cleavage of the Piperidine Ring: Fragmentation of the piperidine ring itself can lead to a variety of smaller fragment ions.

-

Loss of the Bromopyrimidine Moiety: Fragmentation can also occur at the C-N bond connecting the piperidine and pyrimidine rings.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data are consistent with the proposed structure. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and other related heterocyclic compounds in their drug discovery and development endeavors. The presented protocols and interpretations are based on well-established scientific principles, ensuring the trustworthiness and reliability of the analytical approach.

References

-

Parmar, J. M., & Joshi, N. K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc.com. (n.d.). methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(5-bromopyrimidin-2-yl_piperidine-4-carboxylic-acid]([Link]

-

PubChem. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 3-Hexanol, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C10H12BrN3O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [oakwoodchemical.com]

- 4. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid | 954570-88-8 [sigmaaldrich.com]

- 5. emerypharma.com [emerypharma.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. article.sapub.org [article.sapub.org]

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.[1] Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecule's structural features and explores its conformational landscape. We delve into the established principles governing the conformation of its constituent piperidine and pyrimidine rings, and present detailed experimental and computational protocols for its rigorous analysis. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this important molecular building block.

Introduction to a Key Medicinal Scaffold

The molecular architecture of this compound combines two key heterocyclic systems: a pyrimidine and a piperidine. The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a vast array of bioactive compounds.[2] The piperidine moiety is also a ubiquitous structural motif in pharmaceuticals, valued for its ability to introduce favorable physicochemical properties and defined three-dimensional trajectories for substituents.[3][4]

The title compound, with its specific substitution pattern—a bromine atom on the pyrimidine ring and a carboxylic acid on the piperidine ring—presents a unique combination of features. The bromine acts as a useful synthetic handle for further functionalization via cross-coupling reactions, while the carboxylic acid provides a key interaction point for biological targets. Understanding the molecule's preferred shape, or conformation, is paramount for rational drug design, as it dictates how the molecule presents these features to a target protein's binding site.

Molecular Structure Elucidation

The molecule is composed of a piperidine ring N-substituted with a 5-bromo-2-pyrimidinyl group. A carboxylic acid functional group is attached to the C4 position of the piperidine ring.

Core Components:

-

5-Bromopyrimidine: An aromatic, six-membered heterocycle containing two nitrogen atoms. The bromine at the 5-position influences the electronic properties of the ring.

-

Piperidine-4-carboxylic acid: A saturated six-membered nitrogen-containing heterocycle. The carboxylic acid at the C4 position is a key polar, ionizable group.

The molecular formula for this compound is C₁₀H₁₂BrN₃O₂ with a molecular weight of approximately 286.13 g/mol .[1][5]

| Parameter | Identifier |

| Molecular Formula | C₁₀H₁₂BrN₃O₂[1] |

| Molecular Weight | 286.13 g/mol [1] |

| CAS Number | 799283-92-4[1] |

| SMILES | C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br[5] |

| InChI Key | NKCDUFJDLOFCEE-UHFFFAOYSA-N[5] |

Conformational Analysis: A Molecule's Preferred Shape

The overall conformation of this compound is determined by a combination of factors, primarily the puckering of the piperidine ring, the orientation of the C4-substituent, and rotation around the C-N bond connecting the two rings.

The Piperidine Ring: The Dominance of the Chair Conformation

Saturated six-membered rings like piperidine avoid the high angle strain of a planar conformation by adopting puckered forms. The lowest energy and most stable conformation is overwhelmingly the chair form .[3] This conformation staggers all adjacent C-C bonds, minimizing torsional strain. Other higher-energy conformations, such as the boat and twist-boat , are typically transient intermediates in ring-flipping processes and are not significantly populated at room temperature unless severe steric clashes destabilize the chair form.[3] For this molecule, a standard chair conformation is the expected ground state.

Substituent Orientation: The Axial vs. Equatorial Equilibrium

In a chair conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator). The carboxylic acid group at the C4 position can exist in either orientation.

Generally, bulky substituents preferentially occupy the equatorial position to minimize steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). Therefore, the conformer with the carboxylic acid group in the equatorial position is predicted to be significantly lower in energy and thus the predominantly populated form in solution.

Caption: Fig 1. Predicted stable chair conformation with an equatorial carboxylic acid group.

The Pyrimidine-Piperidine Linkage: Rotational Freedom

The connection between the pyrimidine C2 atom and the piperidine nitrogen is a single bond, allowing for rotation. However, this rotation is not entirely free. Steric hindrance between the hydrogen atoms on the pyrimidine ring (at C6) and the equatorial hydrogens on the piperidine ring (at C2 and C6) can create a rotational energy barrier. Computational modeling is the ideal tool to map this rotational potential energy surface and identify the lowest-energy rotamers.

Methodologies for Conformational Investigation

A multi-faceted approach combining experimental techniques and computational modeling is required to fully characterize the conformational properties of this compound.

Experimental Approaches

This technique provides an unambiguous determination of the molecule's conformation in the solid state.[6] It yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, definitively showing the ring pucker and substituent orientation.

Self-Validating Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge.

-

Data Validation: The final model is validated using metrics such as R-factor and goodness-of-fit. The Cambridge Crystallographic Data Centre (CCDC) can be searched for existing structures of related compounds to provide comparative validation.[7]

NMR is the most powerful tool for studying molecular conformation in solution, where molecules are often more biologically relevant.[8][9]

Self-Validating Step-by-Step Methodology:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The key information lies in the chemical shifts and coupling constants (J-values) of the piperidine protons.

-

Coupling Constant Analysis: The magnitude of the vicinal (³JHH) coupling constants between adjacent protons is highly dependent on the dihedral angle between them. For a chair conformation:

-

An axial-axial coupling (³Jax,ax) is typically large (10–13 Hz).

-

An axial-equatorial (³Jax,eq) or equatorial-equatorial (³Jeq,eq) coupling is small (2–5 Hz). By analyzing the splitting pattern of the proton at C4, one can determine its orientation. A large coupling to its neighbors would indicate it is axial, meaning the carboxylic acid is equatorial.

-

-

2D NMR (COSY & NOESY):

-

COSY (Correlation Spectroscopy) is used to confirm proton-proton connectivities and aid in assigning signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining spatial proximity. A strong NOE between the axial protons at C2/C6 and the axial proton at C4 would provide definitive evidence for the chair conformation and the relative orientation of substituents.

-

-

¹³C NMR Acquisition: The chemical shifts of the piperidine carbons can also be conformation-dependent and provide supporting evidence.[9]

Computational Modeling

Computational chemistry provides deep insight into the relative stabilities of different conformers and the energy barriers between them.[10][11] Density Functional Theory (DFT) is a robust method for these calculations.

Caption: Fig 2. A typical DFT workflow for conformational analysis.

Self-Validating Step-by-Step Workflow:

-

Initial Structure Generation: Build initial 3D models of the potential conformers, particularly the two chair forms with the carboxylic acid in the axial and equatorial positions, respectively.

-

Geometry Optimization: Perform a full geometry optimization on each starting structure using a DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[11] This allows the structures to relax to the nearest local energy minimum. An aqueous solvent model (e.g., SM8) should be included to better represent solution-phase behavior.[10]

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. This is a critical self-validation step.

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers. The conformer with the lowest free energy is predicted to be the most stable and abundant. The energy difference (ΔG) can be used to calculate the expected population ratio at a given temperature.

Integrated Conformational Profile

By integrating the results from these methodologies, a comprehensive picture emerges. X-ray crystallography would define the solid-state structure. NMR spectroscopy would reveal the dominant conformation in solution and potentially the rate of interconversion between conformers. DFT calculations would provide a theoretical underpinning for the experimental observations, quantifying the energy differences and helping to rationalize the preference for one conformation over others. For this compound, the consensus expectation is a dominant population of the chair conformer with the C4-carboxylic acid group in the equatorial position.

Implications for Drug Design

A precise understanding of this molecule's conformation is not merely an academic exercise; it is fundamental to its application in drug discovery.

-

Structure-Based Design: When docking this scaffold into a protein's active site, using the correct low-energy conformer is critical for accurately predicting binding poses and affinities.

-

Pharmacophore Modeling: The spatial arrangement of the pyrimidine ring, the piperidine nitrogen, and the carboxylic acid group forms a specific pharmacophore. Knowing the preferred conformation defines the geometry of this pharmacophore.

-

Analogue Design: Modifications to the scaffold can alter the conformational equilibrium. For example, introducing bulky substituents on the piperidine ring could potentially shift the chair-boat equilibrium or lock the ring into a specific conformation, providing a strategy to fine-tune binding and activity.[12]

Conclusion

The molecular structure and conformation of this compound are governed by well-established principles of stereochemistry. The piperidine ring is expected to exist almost exclusively in a chair conformation with the C4-carboxylic acid substituent in the energetically favorable equatorial position. This guide outlines the authoritative experimental and computational workflows required to rigorously verify this predicted profile. For scientists and researchers in drug development, applying these methodologies to understand and manipulate the three-dimensional structure of such scaffolds is a cornerstone of modern medicinal chemistry.

References

-

Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. [10][11][13]

-

PubChem. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [14]

-

Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. [6]

-

Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed.

-

Uhlenbruck, B., et al. (2024). Computational studies of pyrimidine ring-opening. ResearchGate. [15]

-

Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. ResearchGate.

-

Benchchem. (n.d.). This compound. [1]

-

ChemicalBook. (n.d.). 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis. [16]

-

Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [17]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [5]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [18]

-

Pandiarajan, K., & Manimekalai, A. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(5-6), 527-535. [3]

-

Cobb, A. J. A., et al. (2011). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [19]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6148. [8]

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6296. [2]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. [9]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 38. [7]

-

Al-Dies, A. M., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 12(1), 619. [20]

-

Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ChemistrySelect, 4(15), 4539-4542. [4]

-

Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8467-8474. [12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C10H12BrN3O2) [pubchemlite.lcsb.uni.lu]

- 6. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 7. mdpi.com [mdpi.com]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid (C11H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C10H12BrN3O2 | CID 2761041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

The 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid Scaffold: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid core represents a strategically important scaffold in modern medicinal chemistry. This hybrid structure, which combines the privileged pyrimidine heterocycle with a versatile piperidine-4-carboxylic acid linker, serves as a foundational building block for a diverse range of biologically active molecules.[1] Its derivatives have shown promise in targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this scaffold, covering its synthesis, key structure-activity relationships (SAR), mechanisms of action, and the experimental protocols necessary for its evaluation.

Introduction to the Scaffold

The unique architecture of the this compound scaffold offers several advantages in drug design.

-

The Pyrimidine Ring: As a bioisostere of purine, the pyrimidine ring is a well-established pharmacophore found in numerous approved drugs. The bromine atom at the 5-position is not merely a synthetic handle; it can participate in crucial halogen bonding interactions within protein active sites, enhancing binding affinity and selectivity.[1]

-

The Piperidine Linker: This saturated heterocycle provides a three-dimensional, non-planar linker that can orient functional groups in precise vectors to optimize interactions with biological targets. Its conformational flexibility can be constrained through substitution to fine-tune binding.

-

The Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like arginine or lysine in a target protein. Furthermore, it serves as a versatile chemical handle for creating ester or amide derivatives, enabling the modulation of physicochemical properties such as cell permeability and metabolic stability.

This guide will explore how these distinct components work in concert to drive the biological activity of its derivatives against a range of important therapeutic targets.

Synthetic Strategies and Methodologies

The synthesis of the core scaffold and its derivatives is typically straightforward, relying on well-established organic chemistry principles. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction.

Core Scaffold Synthesis: A Validated Protocol

The most common and efficient method for synthesizing the parent compound, this compound, involves the coupling of 5-bromo-2-chloropyrimidine with piperidine-4-carboxylic acid.[1]

Rationale: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of the ring nitrogens. The piperidine nitrogen acts as the nucleophile. A base is required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Pyrimidine: To the stirring solution, add 5-bromo-2-chloropyrimidine (1.0 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a mild acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with water and a non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities, and dry under vacuum to yield the desired this compound. Further purification can be achieved by recrystallization if necessary.

Molecular Mechanisms and Key Biological Targets

Derivatives of this scaffold have been investigated as modulators of several important enzyme families and cellular pathways. The core structure serves as a template to position key pharmacophoric elements for high-affinity binding.

Known and Potential Biological Targets:

-

Protein Kinases: The pyrimidine core is a classic "hinge-binding" motif in many kinase inhibitors. Derivatives of this scaffold are used as intermediates in the development of drugs targeting kinases involved in cancer cell proliferation and signaling.[1]

-

Bacterial Enzymes: The scaffold has been successfully adapted to target essential bacterial enzymes. Notable examples include inhibitors of DNA Gyrase and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which are critical for bacterial survival, highlighting its potential in developing new antimicrobial agents.[2][4]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Certain piperidine-4-carboxylic acid derivatives have been identified as potent dual agonists of PPARα and PPARγ, suggesting applications in metabolic diseases like type 2 diabetes.[5]

-

Cell Adhesion Molecules: By modifying the core structure, researchers have developed potent inhibitors of intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammatory responses.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity. The SAR can be dissected by considering three key regions of the molecule.

| Molecular Region | Modification | Impact on Biological Activity | Rationale & Examples |

| Pyrimidine Ring (Position 5) | Replacing Bromine (Br) with other halogens (Cl, F) or groups (CN, OMe) | Modulates binding affinity and selectivity. | The size, electronegativity, and halogen-bonding capability of the substituent are critical. Bromine often provides an optimal balance. SAR studies comparing 5-bromo with 5-cyano or 5-chloro derivatives are essential to probe electronic versus steric effects.[1] |

| Piperidine Linker | Addition of substituents on the ring | Can improve potency by providing additional binding interactions or by locking the molecule into a more favorable conformation. | For example, in MenA inhibitors, substitutions on the piperidine nitrogen with various phenyl groups were explored to optimize potency and pharmacokinetic properties.[2] |

| Carboxylic Acid | Conversion to esters (e.g., methyl ester) or amides | Significantly alters physicochemical properties and target interactions. | Esterification can improve cell permeability by masking the polar carboxylic acid.[6] Amidation is a key strategy for extending the molecule to reach additional binding pockets, as seen in the development of piperidine-4-carboxamides as DNA gyrase inhibitors.[4] |

Key Experimental Protocols

Reproducible and well-controlled assays are fundamental to evaluating the biological activity of new chemical entities. Below is a representative protocol for an in-vitro enzyme inhibition assay, adaptable for targets like kinases or bacterial enzymes.

In-Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the concentration at which a derivative inhibits 50% of the target enzyme's activity (IC50).

Principle: This protocol is based on measuring the formation of a product (which can be radiolabeled, fluorescent, or colorimetric) after the enzyme reacts with its substrate in the presence and absence of the inhibitor.

Materials:

-

Target enzyme (e.g., MenA from Mtb membrane fractions[2])

-

Substrate (e.g., [³H]FPP for MenA assay[2])

-

Test compounds (derivatives) dissolved in DMSO

-

Assay buffer (specific to the enzyme)

-

96-well assay plates

-

Detection system (e.g., scintillation counter, fluorescence plate reader)

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1-2 µL of each concentration into the wells of a 96-well plate. Include controls: "No Inhibitor" (DMSO only) and "No Enzyme" (background).

-

Enzyme Addition: Add 50 µL of the target enzyme, diluted to the appropriate concentration in assay buffer, to each well except the "No Enzyme" control.

-

Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 50 µL of the substrate, diluted in assay buffer, to all wells to start the reaction.

-

Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) during which product formation is linear with time.

-

Reaction Termination: Stop the reaction using a suitable method (e.g., adding a strong acid, a chelating agent, or by spotting onto a TLC plate as in the MenA assay[2]).

-

Signal Detection: Measure the amount of product formed in each well using the appropriate detection system.

-

Data Analysis:

-

Subtract the background signal ("No Enzyme" control).

-

Normalize the data to the "No Inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable starting point for the design of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery.

Future research will likely focus on:

-

Expansion of Chemical Space: Exploring novel and diverse substitutions at all three key positions to identify derivatives with improved potency, selectivity, and drug-like properties.

-

New Therapeutic Targets: Screening libraries of these derivatives against new and emerging biological targets to uncover novel therapeutic applications.

-

Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their target proteins to guide the rational design of next-generation compounds with enhanced efficacy and safety profiles.

This scaffold represents a rich platform for innovation, and the continued exploration of its chemical and biological potential promises to yield new and effective treatments for a wide range of human diseases.

References

-

PubChemLite. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Lherbet, C., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 586-592. Retrieved from [Link]

-

Chemsrc. (2022). methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Beh, C. H., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1736-1748. Retrieved from [Link]

-

Wang, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. Retrieved from [Link]

-

Kairystė, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 989. Retrieved from [Link]

-

Vaickelionienė, R., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(4), 971. Retrieved from [Link]

-

De Vita, D., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 984. Retrieved from [Link]

-

Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][6]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

Unlocking Novel Therapeutic Avenues: A Guide to Identifying and Validating Targets for 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid-based PROTACs

An In-depth Technical Guide for Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the outright degradation of disease-causing proteins.[1] This guide provides an in-depth technical framework for researchers and drug developers focused on PROTACs derived from the 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid chemical scaffold. We begin by deconstructing the PROTAC mechanism and the significance of this specific chemical moiety, which is a key component of known Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[2] Consequently, IRAK4 is presented as a primary and well-validated target, with a detailed exploration of the biological rationale for its degradation in autoimmune diseases and oncology.[][4] Beyond this established target, this whitepaper outlines a comprehensive, multi-pronged strategy for the identification of novel protein targets, integrating computational, chemical proteomic, and functional genomic approaches. We provide detailed, field-tested protocols for the essential biophysical, cellular, and functional assays required to validate these potential targets, emphasizing the causality behind experimental choices to ensure a robust and self-validating workflow. This guide is intended to serve as a cornerstone resource, empowering scientific teams to harness the full potential of this promising chemical class in the expanding landscape of targeted protein degradation.

The PROTAC Revolution: A Paradigm Shift in Drug Discovery

Targeted protein degradation (TPD) is a transformative strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[5] PROTACs are the vanguard of this approach. These heterobifunctional molecules consist of three key components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6]

By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[7] This proximity-induced event facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the POI surface.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable pharmacological effect than traditional inhibitors.[4]

Caption: General Mechanism of Action for a PROTAC molecule.

Deconstructing the Scaffold: this compound

The compound this compound is a key synthetic building block.[9][10] Its structure features a brominated pyrimidine ring linked to a piperidine carboxylic acid. In the context of PROTACs, this moiety is not typically the E3 ligase binder but rather forms the core of the "warhead" that binds to the target protein. The bromine atom on the pyrimidine ring can serve as a handle for further chemical modification, while the carboxylic acid group on the piperidine is a common attachment point for the linker.[9]

Crucially, this scaffold is a known constituent of highly potent and selective kinase inhibitors, most notably PF-06650833, a clinical-stage inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[2] This established link provides a direct and powerful starting point for identifying a primary target for PROTACs based on this chemical entity.

IRAK4: A High-Value, Validated Target

The Biological Rationale for IRAK4 Degradation

IRAK4 is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[11] It operates downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to recognizing pathogens and initiating inflammatory responses.[] Upon activation, IRAK4 binds to the adaptor protein MyD88, leading to the activation of downstream pathways like NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[]

However, IRAK4 possesses a dual function: it acts as both an active kinase and a crucial scaffolding protein for the assembly of the "Myddosome" signaling complex.[6] Traditional kinase inhibitors can block its catalytic activity but may leave the scaffolding function intact, potentially leading to incomplete pathway inhibition and suboptimal therapeutic effects.[2][6] This is the core rationale for pursuing a degradation strategy. An IRAK4-targeting PROTAC can eliminate the entire protein, thereby abrogating both its kinase and scaffolding roles, offering a more comprehensive and potentially more effective therapeutic intervention in autoimmune diseases, inflammatory disorders, and certain cancers like MYD88-mutant lymphomas.[][6]

Caption: Simplified IRAK4 signaling pathway and points of intervention.

Case Study: An IRAK4-Degrader

Building upon the IRAK4 inhibitor scaffold, researchers have successfully developed potent IRAK4 PROTACs.[2] A typical design involves conjugating the this compound-derived warhead to a ligand for an E3 ligase, such as the Von Hippel-Lindau (VHL) protein, via a polyethylene glycol (PEG) or alkyl linker.[2][] Clinical candidates like KT-474 have demonstrated potent and selective degradation of IRAK4, leading to robust inhibition of inflammatory responses in preclinical models and clinical trials.[11]

A Framework for Identifying Novel Targets

While IRAK4 is a validated target, the this compound scaffold may bind to other, unknown proteins. Identifying these off-targets (for selectivity profiling) or novel therapeutic targets is a critical endeavor. We propose a systematic workflow for this discovery process.

Caption: Integrated workflow for novel target identification and validation.

Data-Driven and Computational Approaches

The journey can begin in silico. Inspired by the concept of the "druggable" and "PROTACtable" genome, publicly available databases can be mined to identify potential targets.[1] The workflow involves identifying human proteins with structural homology to known kinases or proteins that have been reported to bind similar pyrimidine-based scaffolds. Key criteria for prioritization include cellular location, evidence of ubiquitination sites, and protein turnover rates.[1]

Chemical Proteomics for Target Deconvolution

A more direct experimental approach is to use the warhead as a chemical probe.[12] The this compound can be derivatized with a photo-affinity label and a bio-orthogonal handle (e.g., an alkyne). This probe is introduced to live cells or lysates, and upon UV irradiation, it covalently crosslinks to interacting proteins. The tagged proteins are then enriched using click chemistry and identified via quantitative mass spectrometry (e.g., TMT or DIA).[13] This unbiased method can reveal both high-affinity targets and potential off-targets.

Phenotypic and CRISPR-Based Screening

Phenotypic screening offers a powerful, unbiased method for discovering targets in a disease-relevant context. A PROTAC based on the scaffold can be screened across various cell lines for a desired phenotype (e.g., apoptosis, cell cycle arrest). Once a hit is identified, CRISPR-based genetic screens (either knockout or interference) can be employed to systematically identify the gene whose loss confers resistance to the PROTAC.[14] The protein product of this gene is the likely target responsible for the observed phenotype.[12]

The Benchtop Guide: Essential Validation Protocols

Rigorous experimental validation is paramount to confirm any putative target identified in the discovery phase.[15] The following protocols provide a self-validating system to confirm target engagement, ternary complex formation, and functional degradation.

Biophysical Assays: Confirming Molecular Interactions

The first step is to confirm a direct, physical interaction between the PROTAC, the target protein, and the E3 ligase.

Table 1: Comparison of Biophysical Techniques for PROTAC Characterization

| Assay Technique | Principle | Key Output | Rationale for Use |

| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled protein upon binding to a ligand. | Binding Affinity (Kd) | Economical, high-throughput method for initial confirmation of binary interactions (PROTAC-Target, PROTAC-E3).[16] |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind and dissociate. | Kinetics (kon, koff), Affinity (Kd) | Provides real-time kinetic data, crucial for understanding the dynamics of both binary and ternary complex formation.[17] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | A label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, considered a gold-standard for binding validation.[17] |

| TR-FRET / HTRF | Measures energy transfer between donor and acceptor fluorophores on two interacting proteins. | Ternary Complex Formation | A robust, homogeneous assay ideal for quantifying the formation of the POI-PROTAC-E3 ligase complex in a high-throughput format.[18] |

Protocol: Fluorescence Polarization (FP) for Binary Affinity

-

Objective: To determine the binding affinity (Kd) of the PROTAC for the purified target protein.

-

Causality: This experiment is foundational. Without demonstrable binary binding to both the target and the E3 ligase, the formation of a productive ternary complex is impossible. A high-quality FP assay validates the initial warhead-target interaction.

-

Materials:

-

Purified recombinant target protein.

-

Fluorescently labeled tracer ligand known to bind the target.

-

PROTAC compound dissolved in DMSO.

-

Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

-

Black, low-volume 384-well microplates.

-

Plate reader with FP capabilities.

-

-

Methodology:

-

Reagent Preparation: Prepare a solution of the target protein and tracer at concentrations optimized for a stable FP window (typically 2x the final concentration).

-

PROTAC Dilution: Perform a serial dilution of the PROTAC in DMSO, then dilute into assay buffer to create a 12-point concentration curve (e.g., from 100 µM to 1 pM).

-

Plate Mapping: Add 10 µL of assay buffer containing the protein-tracer mix to each well.

-

Compound Addition: Add 10 µL of the serially diluted PROTAC to the wells. Include "no inhibitor" (buffer only) and "full displacement" (high concentration of unlabeled known binder) controls.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the plate on an FP-capable reader, measuring both parallel and perpendicular fluorescence intensity.

-

Data Analysis: Convert intensity readings to millipolarization (mP) units. Plot the mP values against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a Ki (and approximated as Kd) using the Cheng-Prusoff equation.

-

-

Self-Validation Check: The assay window (difference between mP of bound vs. free tracer) should be stable and sufficiently large (>100 mP). The Z'-factor for the controls should be > 0.5, indicating a robust assay.

Cellular Assays: Proving Protein Degradation

Confirmation of target degradation within a cellular context is the ultimate proof of a functional PROTAC.

Protocol: Western Blot for Target Protein Degradation

-

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

-

Causality: This is the primary endpoint assay. It directly visualizes and quantifies the desired pharmacological outcome—the disappearance of the target protein. Dose-response and time-course experiments establish the potency (DC50) and kinetics of degradation.

-

Materials:

-

Relevant human cell line expressing the target protein.

-

PROTAC compound and negative control (e.g., a version with an inactive E3 ligase binder).

-

Proteasome inhibitor (e.g., MG132 or Epoxomicin) for mechanism validation.[2]

-

Cell culture media and reagents.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose).

-

Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Methodology:

-

Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 µM to 0.1 nM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control PROTAC.

-

Mechanism Validation (Co-treatment): In separate wells, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding a degradative concentration of the PROTAC.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-